1-(3,6-dihydro-2H-pyran-5-yl)-2-phenylethanol
Overview
Description
1-(3,6-dihydro-2H-pyran-5-yl)-2-phenylethanol: is an organic compound with the chemical formula C13H16O2 . It is a derivative of pyran, a six-membered heterocyclic compound containing one oxygen atom. This compound is known for its unique structure, which includes a benzyl group attached to the pyran ring, making it a valuable intermediate in various chemical syntheses .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,6-dihydro-2H-pyran-5-yl)-2-phenylethanol typically involves the reaction of benzyl alcohol with 5,6-dihydro-2H-pyran-3-methanol under acidic conditions. The reaction is catalyzed by a strong acid such as sulfuric acid or hydrochloric acid, which facilitates the formation of the desired product through a nucleophilic substitution mechanism .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 1-(3,6-dihydro-2H-pyran-5-yl)-2-phenylethanol can undergo oxidation reactions to form corresponding aldehydes or ketones.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: LiAlH4, NaBH4, anhydrous conditions.
Substitution: Halogens, nucleophiles, polar solvents.
Major Products Formed:
Oxidation: Aldehydes, ketones.
Reduction: Alcohols.
Substitution: Various benzyl derivatives.
Scientific Research Applications
Chemistry: 1-(3,6-dihydro-2H-pyran-5-yl)-2-phenylethanol is used as an intermediate in the synthesis of complex organic molecules.
Biology: In biological research, this compound is used as a building block for the synthesis of bioactive molecules. It has been studied for its potential role in the development of enzyme inhibitors and receptor modulators .
Medicine: this compound derivatives have shown promise in medicinal chemistry. They are being investigated for their potential therapeutic applications, including anti-inflammatory and anticancer activities .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for the synthesis of polymers, resins, and other advanced materials .
Mechanism of Action
The mechanism of action of 1-(3,6-dihydro-2H-pyran-5-yl)-2-phenylethanol involves its interaction with specific molecular targets. The benzyl group can participate in π-π interactions with aromatic residues in proteins, while the pyran ring can form hydrogen bonds with polar amino acids. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
- alpha-Benzyl-5,6-dihydro-2H-pyran-3-ol
- alpha-Benzyl-5,6-dihydro-2H-pyran-3-aldehyde
- alpha-Benzyl-5,6-dihydro-2H-pyran-3-ketone
Comparison: Compared to its analogs, 1-(3,6-dihydro-2H-pyran-5-yl)-2-phenylethanol is unique due to its methanol functional group. This group enhances its solubility in polar solvents and increases its reactivity in nucleophilic substitution reactions. Additionally, the methanol group can participate in hydrogen bonding, which can influence the compound’s biological activity .
Properties
IUPAC Name |
1-(3,6-dihydro-2H-pyran-5-yl)-2-phenylethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O2/c14-13(12-7-4-8-15-10-12)9-11-5-2-1-3-6-11/h1-3,5-7,13-14H,4,8-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQCMEGSOOZSUIE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(=C1)C(CC2=CC=CC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00937564 | |
Record name | 1-(5,6-Dihydro-2H-pyran-3-yl)-2-phenylethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00937564 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16891-80-8 | |
Record name | 5,6-Dihydro-α-(phenylmethyl)-2H-pyran-3-methanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16891-80-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Vedrenan | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016891808 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(5,6-Dihydro-2H-pyran-3-yl)-2-phenylethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00937564 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | α-benzyl-5,6-dihydro-2H-pyran-3-methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.192 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | .ALPHA.-BENZYL-5,6-DIHYDRO-2H-PYRAN-3-METHANOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1IW3C60J1K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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